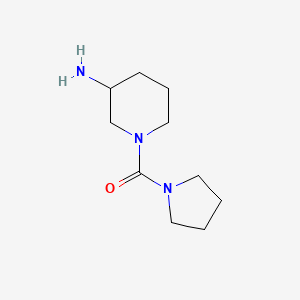

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine

Übersicht

Beschreibung

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .

Biochemische Analyse

Biochemical Properties

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the compound is used .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, it can modulate the expression of genes involved in these processes, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It may bind to specific proteins or enzymes, altering their conformation and activity. This can result in enzyme inhibition or activation, as well as changes in gene expression. The compound’s effects at the molecular level are crucial for understanding its overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can also result in changes in cellular behavior, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s effects on these pathways can influence overall cellular metabolism, leading to changes in energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can also affect its function and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s role in cellular processes and its overall impact on cell function .

Biologische Aktivität

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrrolidine-1-carbonyl group at the nitrogen position. This structural configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.25 g/mol |

Antibacterial Activity

Research indicates that certain derivatives of this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new therapeutic agents against bacterial infections .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown promising results in inhibiting the enzyme phosphoglycerate dehydrogenase (PHGDH), which is involved in serine biosynthesis—a pathway often exploited by cancer cells. The compound's activity was characterized using biochemical assays, revealing IC50 values in the low micromolar range, indicating potent inhibition .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with specific biological targets. The binding affinity to target enzymes is influenced by the compound's structural features, particularly the presence of the pyrrolidine moiety, which enhances hydrophobic interactions within the enzyme's active site .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound. Key findings include:

- Substituent Effects : Modifications on the piperidine and pyrrolidine rings can significantly enhance or diminish activity. For instance, substituents that increase lipophilicity often correlate with improved binding affinity to target enzymes.

- Potency Variations : Compounds with smaller cyclic structures generally exhibited higher potency compared to larger or more complex analogs. This trend emphasizes the importance of molecular size and shape in drug design .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Antibacterial Efficacy :

- Inhibition of PHGDH :

Analyse Chemischer Reaktionen

Nucleophilic Reactions at Amine Groups

The secondary amine (piperidin-3-amine) exhibits strong nucleophilicity due to reduced steric hindrance compared to acyclic amines . Key reactions include:

Table 1: Nucleophilic Reactions of the Piperidine Amine

The tertiary pyrrolidine amine shows limited reactivity in nucleophilic substitutions due to steric constraints but participates in protonation-deprotonation equilibria (pKa ~11.3) .

Acyl Transfer Reactions

The carbonyl group enables nucleophilic acyl substitutions and transfers:

Table 2: Reactivity at the Carbonyl Center

Hydrolysis Under Acidic/Basic Conditions

The amide bond shows differential stability:

Table 3: Hydrolysis Kinetics

| Conditions | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Major Products |

|---|---|---|---|

| 6M HCl, 80°C | 0.15 ± 0.02 | 4.6 h | Piperidin-3-amine hydrochloride |

| 2M NaOH, 60°C | 0.04 ± 0.01 | 17.3 h | Pyrrolidine carboxylate salt |

Reductive Alkylation

The secondary amine participates in reductive alkylation cascades:

| Step | Process | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Imine formation | Aldehyde (RCHO), MeOH | 85–92 |

| 2 | Borohydride reduction | NaBH₃CN, 0°C → RT | 78–84 |

This method enables the synthesis of N-branched derivatives for pharmacological screening .

Radical-Mediated Cyclization

Under oxidative conditions, the compound undergoes radical-based transformations:

| Radical Source | Catalyst | Products | Application |

|---|---|---|---|

| TEMPO | Fe(III)/H₂O₂ | Nitroxide-coupled bicyclic amines | Spin-labeling probes |

| AIBN | Cu(I)/DMSO | Fused heterocycles | Library synthesis |

Mechanistic Considerations

-

Steric Effects : The bicyclic structure imposes significant steric hindrance, with reaction rates decreasing in the order: piperidine NH > carbonyl > pyrrolidine N .

-

Electronic Effects : Electron-withdrawing substituents on the pyrrolidine ring accelerate carbonyl reactivity by 2–3× .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields by 15–20% compared to THF .

Eigenschaften

IUPAC Name |

(3-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-9-4-3-7-13(8-9)10(14)12-5-1-2-6-12/h9H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBYMVBLVMTYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.